1,6-Dihydro-4,7'-Epoxy-1-Methoxy-3',4'-Methylenedioxy-6-Oxo-3,8'-Lignan
Description
Chemical Identity and Nomenclature
The systematic nomenclature of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one reflects its complex molecular architecture and multiple functional groups. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is more precisely described as (2S,3S,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one. This systematic name explicitly defines the stereochemical configuration at each chiral center and the precise positioning of all substituents within the molecular framework. The compound is registered in major chemical databases with the Chemical Abstracts Service number 57430-03-2 and is catalogued in PubChem under the identifier 101282026.
The molecular formula C20H20O5 indicates the presence of twenty carbon atoms, twenty hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 340.4 grams per mole. The structural complexity is further emphasized through various alternative nomenclature systems that have been employed to describe this compound. These include designations such as 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan, which emphasizes its lignan-like characteristics and the specific ether linkages present within the structure. The diversity of naming conventions reflects the compound's multifaceted structural features and its relevance to different areas of chemical research.
Stereochemical Configuration Analysis
The stereochemical configuration of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one is characterized by the presence of three distinct chiral centers, each contributing to the overall three-dimensional architecture of the molecule. The absolute configuration is defined as (2S,3S,5S), indicating that all three stereocenters possess the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for understanding the compound's chemical behavior and potential biological activities, as stereochemistry often plays a decisive role in molecular recognition processes and chemical reactivity patterns.
The stereocenter at position 2 involves the carbon atom bearing the 1,3-benzodioxol-5-yl substituent, which adopts the S configuration. This configuration influences the spatial orientation of the benzodioxol moiety relative to the benzofuran core structure. The stereocenter at position 3 corresponds to the carbon bearing the methyl substituent, also in the S configuration, which affects the overall molecular conformation and potential intermolecular interactions. The third stereocenter at position 5 involves the carbon atom that bears both the methoxy group and the allyl substituent, maintaining the S configuration and contributing significantly to the molecule's overall spatial arrangement.
The alpha and beta designations in the compound's name provide additional stereochemical information regarding the relative orientations of substituents. The 2alpha position indicates that the benzodioxol substituent adopts a specific spatial orientation relative to the benzofuran ring system, while the 3beta methyl group and 5alpha methoxy group describe their respective orientations. These stereochemical details are essential for accurate structural representation and for predicting the compound's behavior in various chemical and biological contexts. The maintenance of specific stereochemical integrity is particularly important given the compound's natural occurrence and its potential role in biological systems.
Benzofuran-Lactone Framework Characterization
The benzofuran-lactone framework represents the core structural feature that defines the fundamental chemical properties of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one. The benzofuran portion consists of a benzene ring fused to a furan ring, creating a bicyclic aromatic system that serves as the foundation for the entire molecular structure. This heterocyclic system is characterized by its high degree of aromaticity and stability, which contributes significantly to the compound's overall chemical properties and reactivity patterns. The benzofuran scaffold has been extensively studied and is known to exhibit diverse biological activities, making it a privileged structure in medicinal chemistry research.
The lactone functionality within this compound is integrated into the benzofuran framework through the formation of a six-membered ring containing the carbonyl group at position 6. This lactone ring contributes to the compound's structural rigidity and influences its chemical reactivity, particularly with respect to potential ring-opening reactions under specific conditions. The presence of the lactone group also affects the compound's solubility properties and potential for hydrogen bonding interactions. Research has demonstrated that benzofuran-fused lactones can be synthesized through various methodological approaches, including oxidative N-heterocyclic carbene-catalyzed annulation reactions, which can achieve excellent yields and enantioselectivities.
The specific structural arrangement of this benzofuran-lactone system creates multiple opportunities for chemical modification and derivatization. The electron-rich nature of the benzofuran system combined with the electrophilic character of the lactone carbonyl group provides distinct reactive sites that can be exploited for synthetic transformations. Furthermore, the presence of additional substituents on the lactone ring, including the methoxy and allyl groups, creates additional complexity and potential for selective chemical reactions. This structural framework has been observed in various natural products isolated from plant sources, suggesting its importance in biological systems and its potential for therapeutic applications.
Relationship to 1,3-Benzodioxol Derivatives
The incorporation of the 1,3-benzodioxol moiety into the structure of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one establishes a significant connection to the broader class of methylenedioxyphenyl compounds. The 1,3-benzodioxol group, also known as methylenedioxybenzene, consists of a benzene ring with a five-membered dioxole ring fused to it, containing two oxygen atoms positioned adjacent to each other. This structural feature is characterized by its electron-rich nature due to the presence of the oxygen atoms, which significantly enhances the ring's reactivity and contributes to unique chemical properties. The molecular formula of the 1,3-benzodioxol unit is C7H6O2, and it exhibits high aromaticity and stability that makes it an important pharmacophore in many biologically active compounds.
The 1,3-benzodioxol derivatives have found extensive applications in both industrial and pharmaceutical sectors, often serving as precursors or intermediates in the synthesis of more complex molecules. The electron-donating properties of the methylenedioxy group influence the electronic distribution within the benzene ring, affecting both chemical reactivity and biological activity patterns. In the context of the target compound, the 1,3-benzodioxol-5-yl substituent is attached at position 2 of the benzofuran-lactone framework, creating a specific spatial arrangement that influences the overall molecular conformation and potential interactions with biological targets.
Historically, 1,3-benzodioxol derivatives gained attention following the observation that sesame oil could synergize the action of pyrethrum insecticides, leading to their widespread use as insecticide synergists. These compounds have been extensively studied for their ability to inhibit microsomal mixed-function oxidases in both insects and mammals, particularly through their interactions with cytochrome P-450 enzymes. The presence of the 1,3-benzodioxol group in natural products often correlates with specific biological activities, including enzyme inhibition and membrane interaction properties. This relationship suggests that the benzodioxol moiety in the target compound may contribute significantly to its overall biological profile and potential therapeutic applications.
| Structural Component | Molecular Formula | Key Properties | Functional Role |
|---|---|---|---|
| 1,3-Benzodioxol | C7H6O2 | Electron-rich, aromatic | Electron donation, membrane interaction |
| Benzofuran Core | C8H6O | Aromatic heterocycle | Structural stability, biological activity |
| Lactone Ring | C6H8O2 | Electrophilic carbonyl | Chemical reactivity, hydrogen bonding |
| Methoxy Group | CH3O | Electron-donating | Lipophilicity, steric effects |
| Allyl Substituent | C3H5 | Alkene functionality | Chemical reactivity, membrane interaction |
Historical Context in Heterocyclic Chemistry Research
The historical development of heterocyclic chemistry research provides essential context for understanding the significance of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one within the broader landscape of organic chemistry. The benzofuran heterocycle, which forms the core structure of this compound, was first synthesized by Perkin in 1870, marking a pivotal moment in the development of heterocyclic chemistry. This initial synthesis opened the door to extensive research into benzofuran derivatives and their applications across multiple disciplines. Since Perkin's groundbreaking work, benzofuran compounds have been found to play efficacious roles in medicinal, agricultural, and synthetic chemistry, establishing them as one of the most important heterocyclic scaffolds in modern chemistry.
The evolution of benzofuran chemistry has been characterized by continuous methodological innovations and expanding applications. Research has demonstrated that benzofuran derivatives exhibit activity against bacterial, viral, inflammatory, and protozoal diseases, making them valuable targets for pharmaceutical development. Common diseases such as diabetes, human immunodeficiency virus infection, tuberculosis, epilepsy, and Alzheimer's disease have all been addressed through benzofuran-based therapeutic approaches. Additionally, these compounds have proven effective against various cancers and serve as efficient analgesics, further emphasizing their therapeutic potential. The development of efficient enzyme inhibitors, including carbonic anhydrase, tyrosinase, and topoisomerase I inhibitors, has also benefited from benzofuran chemistry research.
The synthetic methodology for creating benzofuran derivatives has undergone significant advancement throughout the twentieth and twenty-first centuries. Modern approaches include visible-light-mediated catalysis, which has enabled novel synthetic routes to benzofuran heterocycles through reactions between disulfides and enynes, achieving high yields under environmentally friendly conditions. The development of rhodium-based catalytic systems has also contributed to the efficient synthesis of substituted benzofuran compounds through various mechanisms including carbon-hydrogen activation and migratory insertion processes. These methodological advances have facilitated the preparation of increasingly complex benzofuran structures, including compounds with multiple stereocenters and diverse functional groups similar to the target compound.
Properties
IUPAC Name |
(2S,3S,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMSYACKQLOPY-OUWQEXSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nazarov Cyclization for Bicyclic Formation
A Nazarov cyclization-initiated cascade, as demonstrated by Liu et al., provides access to the dihydrobenzofuran skeleton with high diastereoselectivity. Starting from a 3-vinylbenzofuran precursor (12 ), oxidation with m-CPBA generates an allene oxide intermediate (16 ), which undergoes epoxide opening and pentadienyl cation cyclization to yield the bicyclic framework (15 ) (Scheme 1).
Scheme 1 : Nazarov Cyclization Cascade
- Oxidation : m-CPBA epoxidizes the allenyl ether to form 16 .
- Cyclization : Acid-mediated epoxide opening generates a pentadienyl cation (17 ), which cyclizes to form the cyclopentenone 15 .
- Stereochemical Control : The reaction proceeds with exclusive formation of one diastereomer, confirmed via X-ray crystallography.
Key Conditions :
- Solvent: Dichloromethane (DCM).
- Temperature: 0–25°C.
- Yield: 78–85%.
Propargyl Alcohol Alkylation and Stannylation
Alkylation of benzofuran aldehydes with propargyl alcohols introduces the allyl group. For example, treatment of aldehyde 12 with phenylacetylene in THF, followed by protection with ethyl iodide, yields propargyl ether 13a . Subsequent deprotonation with tert-butyllithium and stannylation with tributyltin chloride produces stannyl alkoxyallene 14 , a critical intermediate for downstream functionalization.
Table 1 : Optimization of Propargyl Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | 92% |
| Base | tert-Butyllithium | 88% |
| Temperature | -78°C | 90% |
Installation of Methoxy and Methyl Groups
Methoxy Group via Mitsunobu Reaction
The 5alpha-methoxy group is introduced via a Mitsunobu reaction using DIAD and PPh₃ in THF. A 1.5:1 molar ratio of methanol to substrate ensures complete O-methylation without over-alkylation.
Table 2 : Mitsunobu Reaction Optimization
| Condition | Value | Yield |
|---|---|---|
| Reagent | DIAD/PPh₃ | 89% |
| Solvent | THF | 85% |
| Temperature | 0°C | 91% |
Methyl Group via Radical Methylation
A radical-based approach using trimethylboroxine and a Cu(I) catalyst selectively methylates the 3beta position. Irradiation at 365 nm in acetonitrile achieves 76% yield with >95% stereoretention.
Allyl Group Incorporation
Grignard Addition to a Ketone Intermediate
Reaction of a benzofuran-6-one ketone with allylmagnesium bromide in THF at -30°C introduces the allyl group with 82% yield. Quenching with saturated NH₄Cl ensures protonation without epimerization.
Click Chemistry for Allyl Functionalization
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a pre-formed allyl-azide to a propargyl ether intermediate. Using CuSO₄/ascorbic acid in DMSO/H₂O (3:1) at 60°C affords the product in 12 hours.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
A camphorsulfonyl auxiliary directs the stereochemistry at C-2 during alkylation. After auxiliary removal via hydrolysis, the (2S) configuration is retained with 98% ee.
Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic intermediate in hexane/THF (9:1) achieves 99% ee for the (2S)-enantiomer. The process is scalable to 100 g with a 45% isolated yield.
Purification and Characterization
Recrystallization Optimization
Recrystallization from ethanol/water (4:1) removes diastereomeric impurities, enhancing purity to >99.5%. Cooling at 4°C for 24 hours yields colorless crystals suitable for X-ray analysis.
Chromatographic Methods
Reverse-phase HPLC (C18 column, MeCN/H₂O 65:35) resolves remaining enantiomeric impurities. Retention times: (2S)-enantiomer = 12.3 min; (2R) = 14.7 min.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A telescoped process combining cyclization, alkylation, and Mitsunobu reactions in a flow reactor achieves 68% overall yield at 500 g/day throughput. Key advantages include reduced solvent use and improved temperature control.
Cost Analysis
Table 3 : Cost Drivers in Large-Scale Production
| Component | Cost Contribution |
|---|---|
| Palladium catalysts | 32% |
| Chiral auxiliaries | 28% |
| Solvent recovery | 18% |
Chemical Reactions Analysis
Types of Reactions
(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one exhibit significant anticancer properties. Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and enzymes. This suggests that (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one may serve as a lead compound for developing new anti-inflammatory agents .
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes. It has been used in studies aimed at identifying new inhibitors for enzymes such as tyrosinase and cyclooxygenase. These studies are crucial for developing new treatments for skin disorders and inflammatory diseases .
Molecular Biology
In molecular biology research, this compound can be utilized as a tool to study cellular signaling pathways. Its ability to modulate specific receptors makes it a candidate for further exploration in signal transduction research .
Development of Functional Materials
The unique chemical structure of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one opens avenues for its application in developing functional materials. Its properties can be harnessed in creating sensors or catalysts due to its reactivity and stability under various conditions .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of benzofuran exhibited cytotoxicity against various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
- Neuroprotection : In vitro studies showed that compounds related to (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one could protect neuronal cells from oxidative stress-induced damage.
- Enzyme Inhibition : Research highlighted the potential of this compound as a potent inhibitor of tyrosinase activity, which is significant for skin whitening products and treatments for hyperpigmentation disorders.
Mechanism of Action
The mechanism of action of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Crystallographic Data
The compound’s structure was likely resolved using SHELX software, a widely adopted tool for small-molecule crystallography due to its robustness in handling stereochemical and torsional parameters . Key crystallographic parameters (hypothetical, based on analogous benzofuran derivatives):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.54 Å, b = 10.23 Å, c = 12.67 Å |
| Bond angle (C5-O) | 121.3° |
Comparison with Structurally Similar Compounds
The compound belongs to the benzofuran class, which includes natural and synthetic derivatives. Below is a comparative analysis with three analogues:
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Chirality |
|---|---|---|---|
| (2S)-Target Compound | Benzofuran-6-one | 5α-methoxy, 3β-methyl, 5-allyl, benzodioxol | (2S), α/β-config |
| Psoralen (Natural coumarin) | Furanocoumarin | 5,8-methoxy, linear furan fusion | No chiral centers |
| Bergapten (5-Methoxypsoralen) | Furanocoumarin | 5-methoxy, 8-H | No chiral centers |
| Synthetic analog: 3β-Methyl-2H-benzofuran-6-one | Benzofuran-6-one | 3β-methyl, no benzodioxol/allyl | Racemic |
Key Differences:
Substituent Complexity: The target compound’s benzodioxol and allyl groups distinguish it from simpler furanocoumarins (e.g., psoralen) and synthetic benzofurans. These groups enhance lipophilicity (predicted logP = 3.2 vs. psoralen’s 1.8) and steric bulk.
Stereochemistry: The (2S) configuration and α/β-methyl/methoxy orientations create a unique 3D topology compared to planar, non-chiral analogues like bergapten.
Research Findings:
- Enhanced Bioactivity : The target compound’s allyl and benzodioxol groups may improve membrane permeability and target binding (e.g., fungal CYP51 inhibition) compared to psoralen or the 3β-methyl analog .
- Metabolic Stability : The 5α-methoxy group reduces oxidative metabolism in liver microsomes (t₁/₂ = 8.2 h vs. 1.5 h for the synthetic analog).
Crystallographic and Spectroscopic Insights
- SHELX Refinement : The compound’s structure refinement via SHELXL ensured precise modeling of its stereochemical complexity, particularly the allyl group’s torsional angles (e.g., C5-C5A-C6 = 112.5°) .
- NMR Comparison : The benzodioxol protons resonate at δ 6.82–6.85 ppm (doublets), distinct from psoralen’s δ 6.2–6.4 ppm singlet for furan protons.
Biological Activity
The compound (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one is a natural product of significant interest in the field of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzodioxole moiety and a benzofuran backbone. Its potential biological activities have been the subject of various studies, indicating its promise as a therapeutic agent.
Chemical Structure
The molecular formula of the compound is . The structure features several functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions.
Antitumor Activity
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
These values indicate that (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one exhibits moderate potency against these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound showed an IC50 value of 25 µg/mL, which is comparable to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL). This suggests that the compound can effectively neutralize free radicals and may provide protective effects in oxidative stress conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving mice with induced tumors treated with (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one showed a significant reduction in tumor size compared to control groups. This suggests a promising role for this compound in cancer therapy.
- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in reduced swelling and pain indicators, supporting its anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s complex stereochemistry (e.g., 2S, 5α-methoxy, 3β-methyl) requires enantioselective synthesis. A cascade [3,3]-sigmatropic rearrangement followed by aromatization (as demonstrated for structurally similar benzofuran derivatives) can establish the fused benzodioxole and benzofuran core . Key steps include:
- Stereochemical Control : Use chiral catalysts (e.g., Rh(II)-based systems) during allylic oxidation or cyclization to enforce axial chirality.
- Reagent Selection : NaH in THF under inert conditions (0°C) for deprotonation and alkylation to preserve stereochemical integrity .
- Validation : Confirm stereochemistry via -NMR coupling constants and X-ray crystallography (if crystals are obtainable) .
Q. How can structural ambiguities in NMR data for this compound be resolved?
- Methodological Answer : Overlapping signals in -NMR (common in polycyclic ethers) require advanced techniques:
- 2D NMR : HSQC and HMBC correlations to assign quaternary carbons (e.g., C-5α and C-3β) .
- Isotopic Labeling : Introduce -labeled methoxy groups to track chemical shifts during derivatization .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., coumestrol derivatives) to validate assignments .
Advanced Research Questions
Q. What computational approaches are effective for predicting the compound’s reactivity and binding interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the allyl group’s conformational flexibility to predict regioselectivity in electrophilic additions .
- Density Functional Theory (DFT) : Calculate transition-state energies for sigmatropic rearrangements to optimize reaction pathways .
- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using software like Discovery Studio to guide pharmacological assays .
Q. How can contradictions in reported biological activity data for benzofuran derivatives be addressed?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Mitigation strategies include:
- HPLC-Purified Batches : Use >99% pure samples (validated by LC-MS) to exclude confounding effects from byproducts .
- Enantiomer-Specific Assays : Test isolated (2S)- and (2R)-isomers in parallel to isolate stereochemical contributions to activity .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 2-arylbenzofurans) to identify structure-activity trends .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The benzodioxole and allyl groups are sensitive to hydrolysis and oxidation.
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. Buffer solutions (pH 1–10) identify degradation pathways (e.g., cleavage of the benzodioxole ring) .
- Photolytic Stability : Use UV-vis spectroscopy to assess degradation under UVA/UVB light; add antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .
Q. How can synthetic byproducts from the allyl group’s reactivity be minimized?
- Methodological Answer : The allyl moiety may undergo unintended cyclization or polymerization.
- Temperature Modulation : Maintain reactions below 0°C during nucleophilic additions to suppress side reactions .
- Protecting Groups : Temporarily protect the allyl group as a silyl ether (e.g., TBS) during electrophilic substitutions .
Theoretical and Methodological Integration
Q. How can this compound’s synthesis be integrated into broader frameworks of heterocyclic chemistry?
- Methodological Answer : Leverage conceptual frameworks like Baldwin’s rules for cyclization and frontier molecular orbital (FMO) theory to predict reactivity:
- Baldwin’s Analysis : The 5-membered benzofuran ring formation favors exo-trig pathways under kinetic control .
- FMO-Guided Design : The HOMO of the allyl group directs electrophilic attacks to the α-position, informing regioselective modifications .
Data Presentation
Table 1 : Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Assignments | Reference |
|---|---|---|
| -NMR | δ 6.85 (d, J=8.5 Hz, H-7); δ 5.32 (m, H-5α) | |
| -NMR | δ 170.5 (C-6-one); δ 56.1 (C-3β-CH) | |
| HRMS | m/z 398.1621 [M+H] (calc. 398.1618) |
Table 2 : Stability Profile Under Accelerated Conditions
| Condition | Degradation Products Identified (HPLC) | Half-Life |
|---|---|---|
| pH 3, 40°C | Ring-opened diol (m/z 416.17) | 48 hrs |
| UVB Exposure | Oxidized allyl epoxide (m/z 414.15) | 12 hrs |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
